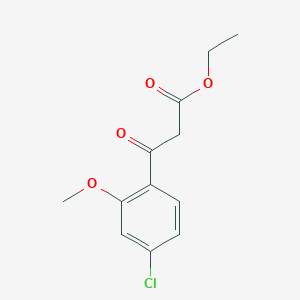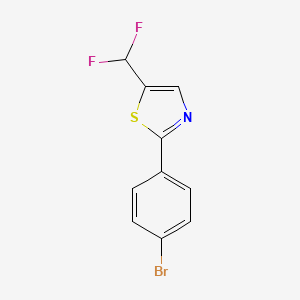
6-(4-Methylpiperazin-1-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-(4-Methylpiperazin-1-yl)hexanoic acid typically involves the reaction of 4-methylpiperazine with hexanoic acid or its derivatives under specific conditions . Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
6-(4-Methylpiperazin-1-yl)hexanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-(4-Methylpiperazin-1-yl)hexanoic acid has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-(4-Methylpiperazin-1-yl)hexanoic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
6-(4-Methylpiperazin-1-yl)hexanoic acid can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure and may have similar chemical and biological properties.
Hexanoic acid derivatives: These compounds contain the hexanoic acid chain and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of the piperazine ring and hexanoic acid chain, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
6-(4-methylpiperazin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-12-7-9-13(10-8-12)6-4-2-3-5-11(14)15/h2-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
QLOWBVNQTOAPTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
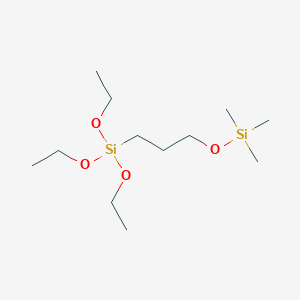
![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
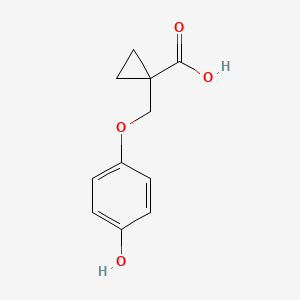
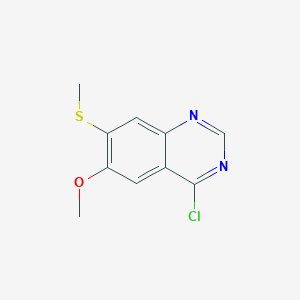
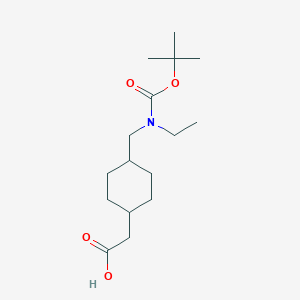
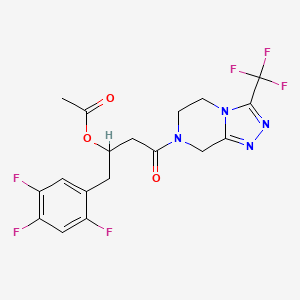

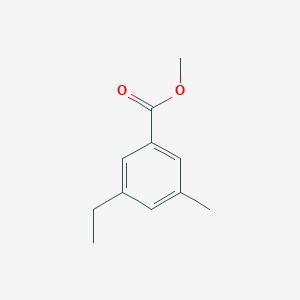
![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
